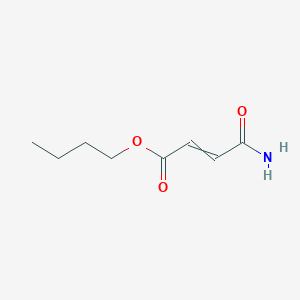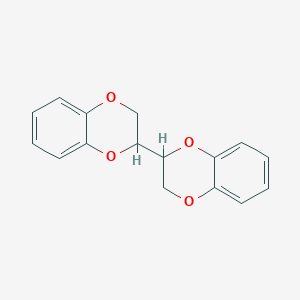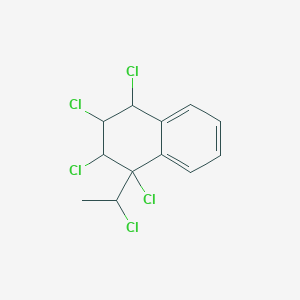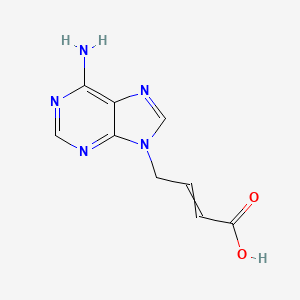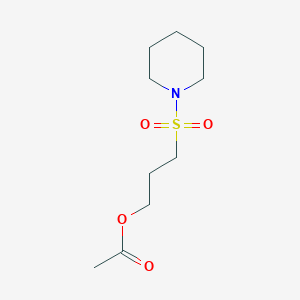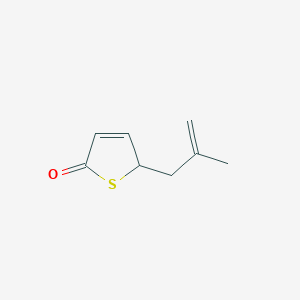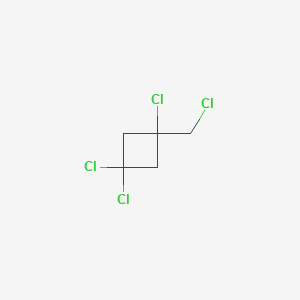
4-Pentylphenyl 4-(nonyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentylphenyl 4-(nonyloxy)benzoate is an organic compound known for its unique chemical structure and properties. It belongs to the class of liquid crystals, which are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is particularly notable for its applications in the field of optoelectronics, especially in liquid crystal displays (LCDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-(nonyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-pentylphenol and 4-(nonyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring. Reagents such as sodium hydroxide (NaOH) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Pentylphenyl 4-(nonyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its liquid crystalline properties.
Industry: Widely used in the manufacture of LCDs and other optoelectronic devices due to its excellent electro-optical properties.
Wirkmechanismus
The mechanism of action of 4-Pentylphenyl 4-(nonyloxy)benzoate in its applications is primarily based on its liquid crystalline nature. The compound aligns itself in a specific orientation under the influence of an electric field, which is a key property exploited in LCD technology. The molecular targets include the alignment layers in LCDs, and the pathways involve the reorientation of the liquid crystal molecules in response to external stimuli.
Vergleich Mit ähnlichen Verbindungen
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-Pentylphenyl 4-pentylbenzoate
- 4-(nonyloxy)benzoic acid
Comparison: 4-Pentylphenyl 4-(nonyloxy)benzoate is unique due to its specific alkyl chain lengths, which influence its liquid crystalline properties. Compared to 4-Pentylphenyl 4-(octyloxy)benzoate, it has a longer nonyloxy chain, which can affect its melting point and phase transition temperatures. This makes it particularly suitable for specific optoelectronic applications where precise control of these properties is required.
Eigenschaften
CAS-Nummer |
113518-78-8 |
|---|---|
Molekularformel |
C27H38O3 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
(4-pentylphenyl) 4-nonoxybenzoate |
InChI |
InChI=1S/C27H38O3/c1-3-5-7-8-9-10-12-22-29-25-20-16-24(17-21-25)27(28)30-26-18-14-23(15-19-26)13-11-6-4-2/h14-21H,3-13,22H2,1-2H3 |
InChI-Schlüssel |
AHARXOUOWQCSRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


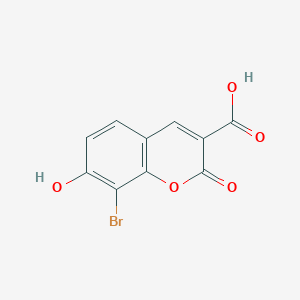
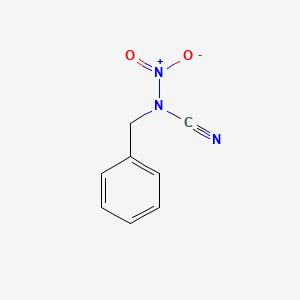
-lambda~5~-arsane](/img/structure/B14307048.png)
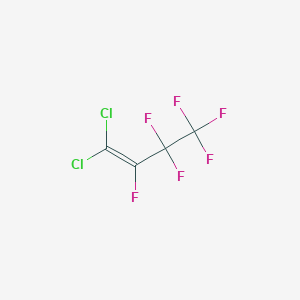
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)
